[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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Overview
Description
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and an isoindolyl propanoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 1-cyanocyclohexylamine with methyl isocyanate to form the intermediate [(1-cyanocyclohexyl)(methyl)carbamoyl]methylamine. This intermediate is then reacted with 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: shares similarities with other carbamoyl and isoindolyl compounds.
Coumarin derivatives: These compounds also exhibit a range of biological activities and are used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-23(21(14-22)10-5-2-6-11-21)17(25)13-29-18(26)9-12-24-19(27)15-7-3-4-8-16(15)20(24)28/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJAHTRQVDMKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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